2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that features both a nitro group and a carbamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of benzoic acid to introduce the nitro group, followed by the acylation of the resulting nitrobenzoic acid with 4-acetylaniline. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acyl chlorides for the acylation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: Formation of 2-[(4-Acetylphenyl)carbamoyl]-3-aminobenzoic acid.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-[(4-Acetylphenyl)carbamoyl]-3-aminobenzoic acid: A reduced form of the original compound with an amino group instead of a nitro group.
4-Acetyl-3-nitrobenzoic acid: Lacks the carbamoyl group but retains the nitro and acetyl groups.
Uniqueness: 2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl group on the benzoic acid core
Biological Activity
2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H10N2O4
- Molecular Weight : 250.22 g/mol
The structure includes an acetyl group and a nitro group, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- The compound has shown promising results in inhibiting various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
- IC50 Values : The IC50 values against these cell lines were reported to be 6.48 µM and 8.25 µM, respectively .
- Anti-inflammatory Effects
- Cholinesterase Inhibition
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound resulted in a 39.4% increase in apoptosis rates in cancer cells.
- Enzyme Inhibition : The inhibition of AChE contributes to its neuroprotective effects, potentially benefiting conditions associated with cognitive decline .
Data Table: Biological Activities Summary
Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 6.48 | Induces apoptosis and cell cycle arrest |
Anticancer | HCT116 | 8.25 | Induces apoptosis and cell cycle arrest |
Anti-inflammatory | THP-1 Cells | Not specified | Reduces TNF-α levels |
Cholinesterase Inhibition | AChE | 7.49 | Inhibits enzyme activity |
Case Studies
Several studies have explored the efficacy of this compound:
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound and measured cell viability using MTT assays. Results showed a dose-dependent decrease in viability, confirming its anticancer potential.
-
Neuroprotective Study :
- In a study focusing on neuroprotection, the compound was administered to models exhibiting neurodegeneration. Significant improvements in cognitive function were noted alongside decreased AChE activity.
-
Inflammation Model :
- An inflammation model using THP-1 cells demonstrated that treatment with the compound significantly reduced inflammatory markers, supporting its use in inflammatory conditions.
Properties
Molecular Formula |
C16H12N2O6 |
---|---|
Molecular Weight |
328.28 g/mol |
IUPAC Name |
2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C16H12N2O6/c1-9(19)10-5-7-11(8-6-10)17-15(20)14-12(16(21)22)3-2-4-13(14)18(23)24/h2-8H,1H3,(H,17,20)(H,21,22) |
InChI Key |
GAQJBULSLBTNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.